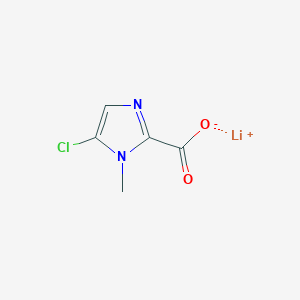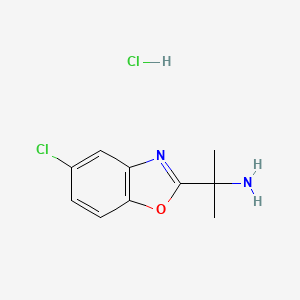![molecular formula C13H12N4O B1436467 1-(3,4-二甲苯基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 890589-19-2](/img/structure/B1436467.png)
1-(3,4-二甲苯基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮
描述
This compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrolysis, cyclization, and treatment with substituted anilines . Another reaction mentioned in the literature is the oxidation of the thiomethyl group using m-chloroperbenzoic acid .科学研究应用
合成和药用方面
- 药物开发应用: 与本化合物结构相似的吡唑并[1,5-a]嘧啶支架被广泛用于药物发现。其广泛的药用特性包括抗癌、中枢神经系统药物、抗感染、抗炎和CRF1拮抗剂,证明了其作为开发类药物候选物的构建模块的多功能性。对这些衍生物的SAR研究引起了极大的关注,导致了针对不同疾病靶点的各种先导化合物。然而,在药物开发中进一步开发这种支架的潜力很大 (Cherukupalli等人,2017).
化学合成和催化
- 合成中的杂化催化剂: 与目标化合物相似的吡喃嘧啶核心对于医药和制药行业至关重要,因为它具有合成和生物利用度应用。最近的综述涵盖了使用杂化催化剂开发此支架衍生物的合成途径。对不同催化剂应用的关注突出了这种结构在合成用于制药的先导分子中的重要性 (Parmar等人,2023).
合成中的区域取向和选择性
- 结构分配和区域取向: 与目标化合物密切相关的吡唑并[1,5-a]嘧啶的合成中的区域取向是一个关键领域。它涉及3(5)-氨基吡唑与双亲电试剂的反应,生成吡唑并[1,5-a]嘧啶。由于环外NH2基团和环内NH的亲核性相当,因此该领域引起了相当多的争论,这使其成为合成化学家的重点 (Mohamed和Mahmoud,2019).
光电材料
- 功能化喹唑啉和嘧啶: 对喹唑啉和嘧啶衍生物的研究,包括与本化合物相关的结构,已扩展到电子器件和发光元件的应用。这些化合物包含在π-扩展共轭体系中,对于制造新型光电材料很有价值。这突出了此类杂环化合物在药物之外的更广泛适用性 (Lipunova等人,2018).
未来方向
The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown potential as antiviral, antimicrobial, and antitumor agents , suggesting that this compound could also have similar potential.
作用机制
Target of Action
It has been synthesized and evaluated for its fungicidal activities .
Mode of Action
It has been suggested that it may inhibit the growth and reproduction of fungi by affecting the morphology of the mycelium, disrupting cell membrane integrity, and increasing cell membrane permeability .
Biochemical Pathways
Given its potential antifungal activity, it may interfere with the biochemical pathways essential for the growth and reproduction of fungi .
Result of Action
The result of the action of 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a significant antifungal activity. In particular, it has been shown to exhibit significant in vitro and in vivo antifungal activity against the fungus Fusarium graminearum .
生化分析
Biochemical Properties
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to act as an adenosine receptor antagonist, which means it can bind to adenosine receptors and inhibit their activity . This interaction can influence various physiological processes, including neurotransmission, cardiovascular function, and immune response. Additionally, this compound has been found to inhibit certain enzymes, such as cyclooxygenase and phosphodiesterase, which are involved in inflammatory and metabolic pathways .
Cellular Effects
The effects of 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by acting as an adenosine receptor antagonist, it can modulate cyclic adenosine monophosphate (cAMP) levels, which in turn affects cell signaling pathways involved in inflammation and immune response . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as an antitumor agent .
Molecular Mechanism
At the molecular level, 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through various mechanisms. It binds to adenosine receptors, thereby blocking the binding of adenosine and inhibiting its physiological effects . This antagonistic action can lead to increased levels of cAMP, which plays a crucial role in regulating various cellular functions. Additionally, this compound can inhibit the activity of cyclooxygenase and phosphodiesterase enzymes, leading to reduced production of inflammatory mediators and modulation of metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity, although prolonged exposure may lead to adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by various transporters and binding proteins. It has been found to be efficiently transported across cell membranes by organic anion transporters and organic cation transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a critical role in determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is influenced by targeting signals and post-translational modifications. It has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with various cellular components . This localization is essential for its biological activity, as it allows the compound to modulate gene expression and cellular signaling pathways directly .
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-3-4-10(5-9(8)2)17-12-11(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXARNFFQUGEFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



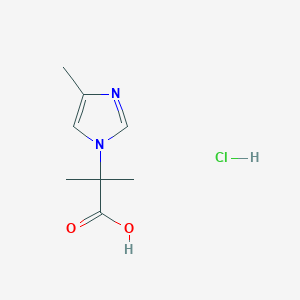

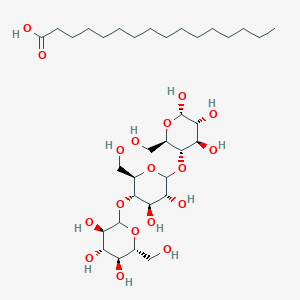

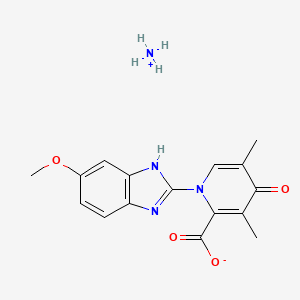

![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)


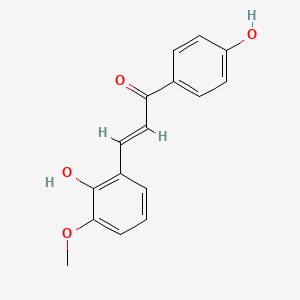
![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)
![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)
